molecular formula C21H25ClN2O2 B3949684 1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide

1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide

Cat. No. B3949684
M. Wt: 372.9 g/mol
InChI Key: YEOCKXPXLKASNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that acts as a potent analgesic agent. It was first synthesized in the late 1990s by Abbott Laboratories as a potential drug candidate for pain management. Since then, ABT-594 has been extensively studied for its mechanism of action and potential therapeutic applications.

Mechanism of Action

1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide acts as an agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. This receptor is found in the central nervous system and is involved in the modulation of pain and addiction pathways. This compound binds to this receptor and activates it, leading to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This activation of the α4β2 nAChR results in the modulation of pain pathways and the reduction of pain signals.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain signals by modulating the activity of pain pathways in the central nervous system. This compound also has the potential to reduce addiction and withdrawal symptoms associated with opioid drugs. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory pain.

Advantages and Limitations for Lab Experiments

1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the α4β2 nAChR, which allows for the specific modulation of pain and addiction pathways. This compound is also relatively stable and easy to synthesize, making it a useful tool for researchers. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide. One area of research is the development of new analogs of this compound that may have improved pharmacological properties. Another direction is the investigation of the potential use of this compound in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to be effective in the treatment of various types of pain, including neuropathic pain, inflammatory pain, and visceral pain. This compound has also been studied for its potential use in the treatment of addiction and withdrawal symptoms associated with opioid drugs.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c1-26-20-7-5-16(6-8-20)14-23-21(25)18-9-11-24(12-10-18)15-17-3-2-4-19(22)13-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOCKXPXLKASNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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